1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride
Description
This compound is a structurally complex molecule featuring three key components:
A 2-fluorophenyl-piperazine moiety: The piperazine ring is substituted at the 4-position with a 2-fluorophenyl group, which is known to influence receptor binding affinity in neuropharmacological agents .
A propan-2-ol linker: The hydroxyl group at the 2-position of the propane chain is critical for hydrogen bonding interactions, while the dihydrochloride salt improves solubility .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35FN2O2.2ClH/c1-22(2)17-8-9-23(3,14-17)21(22)28-16-18(27)15-25-10-12-26(13-11-25)20-7-5-4-6-19(20)24;;/h4-7,17-18,21,27H,8-16H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUDCBQAZRWHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1OCC(CN3CCN(CC3)C4=CC=CC=C4F)O)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride is a synthetic derivative featuring a piperazine moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 344.43 g/mol. The structural components include:
- A piperazine ring substituted with a fluorophenyl group.
- A bicyclic aliphatic structure contributing to its lipophilicity and potential receptor interactions.
Research indicates that compounds with a piperazine structure often interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of the fluorophenyl group may enhance binding affinity and selectivity towards specific targets.
Inhibitory Effects on Enzymes
One study highlighted the compound's potential as an inhibitor of human equilibrative nucleoside transporters (ENTs) , specifically ENT2. This inhibition can affect nucleoside uptake in cells, influencing processes such as adenosine signaling and cellular metabolism .
Biological Activity Overview
The biological activities observed for this compound include:
- Antimicrobial Activity : Compounds similar in structure have shown significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research has demonstrated that derivatives of piperazine can exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Study 1: Tyrosinase Inhibition
In a study evaluating compounds with similar piperazine structures, one derivative exhibited an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase (AbTYR), indicating strong inhibitory activity compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that the compound may also possess potential as a skin-lightening agent by inhibiting melanin production.
Study 2: Structure-Activity Relationship (SAR)
A recent investigation into structure-activity relationships revealed that modifications to the piperazine ring significantly impact biological activity. For instance, altering substituents on the fluorophenyl group enhanced the inhibitory potency against ENT transporters .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological Implications
- Fluorophenyl Position : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl analogue . Positional differences on the phenyl ring significantly impact receptor binding; for example, 2-substituted fluorophenyl groups in piperazine derivatives are associated with higher 5-HT1A receptor affinity .
- Bicyclo Substituents : The (2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl group provides a rigid, lipophilic scaffold absent in compounds like 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol . Such bicyclo systems enhance metabolic stability compared to linear alkyl chains .
- Linker Modifications : Propan-2-ol ether linkers (as in the target compound) favor hydrogen bonding with receptor residues, whereas ketone linkers (e.g., in ) may reduce polarity and alter pharmacokinetics.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
The synthesis involves multi-step reactions, including:
- Intermediate preparation : Hydrogenation of norbornene derivatives to form bicyclo[2.2.1]heptane intermediates (e.g., norbornanol reduction) .
- Piperazine alkylation : Reacting 4-(2-fluorophenyl)piperazine with 1-bromo-2-propanol under basic conditions (e.g., NaH) to form the propanol intermediate .
- Coupling : Combining intermediates via etherification or nucleophilic substitution. Optimize solvents (e.g., anhydrous DMF) and catalysts (e.g., TBTU for amide bonds) to enhance efficiency . Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to reduce impurities .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : Confirm stereochemistry of the bicyclo[2.2.1]heptane moiety and piperazine substitution patterns. Use -NMR to verify fluorophenyl group integrity .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for protonated ions) and detect dihydrochloride salt formation .
- X-ray crystallography : Resolve ambiguous stereocenters (e.g., (2R)-configuration in the bicyclic system) .
Q. How can researchers assess the compound’s stability under standard laboratory conditions?
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., oxidation of hydroxyl groups) .
- pH stability : Test solubility and decomposition in buffers (pH 1–10) to simulate physiological and storage conditions .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s receptor binding affinity and selectivity?
- In vitro assays : Use radioligand displacement studies (e.g., -labeled ligands for serotonin/dopamine receptors) to measure IC values. Compare with reference drugs (e.g., aripiprazole for D/5-HT receptors) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with GPCRs, focusing on the fluorophenyl and bicyclic motifs .
- Functional assays : Measure cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells to assess agonist/antagonist activity .
Q. How can contradictory pharmacological data from structurally similar compounds be resolved?
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace 2-fluorophenyl with 3-chlorophenyl) and compare bioactivity trends .
- Meta-analysis : Review published data on piperazine-bicycloheptane hybrids to identify consensus mechanisms (e.g., σ-receptor modulation vs. monoamine reuptake inhibition) .
- In vivo validation : Conduct behavioral assays (e.g., forced swim test for antidepressants) in rodent models to reconcile in vitro-in vivo discrepancies .
Q. What methodologies are recommended for evaluating metabolic pathways and pharmacokinetics?
- Hepatic microsome assays : Incubate the compound with human/rat liver microsomes + NADPH to identify Phase I metabolites (e.g., hydroxylation, N-dealkylation) .
- LC-MS/MS quantification : Develop a validated method to measure plasma/tissue concentrations after oral/IP administration in preclinical models .
- CYP inhibition screening : Test against CYP3A4, CYP2D6, etc., to predict drug-drug interaction risks .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s antipsychotic vs. anxiolytic efficacy?
- Dose-response studies : Test a broad dose range (0.1–100 mg/kg) in animal models of anxiety (e.g., elevated plus maze) and psychosis (e.g., amphetamine-induced hyperlocomotion) .
- Receptor profiling : Use pan-receptor screens (e.g., CEREP’s Psychoactive Drug Screen) to identify off-target effects (e.g., histamine H antagonism causing sedation) .
- Species variability : Compare rodent vs. primate data to assess translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
